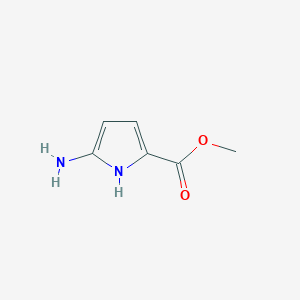

Methyl 5-amino-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

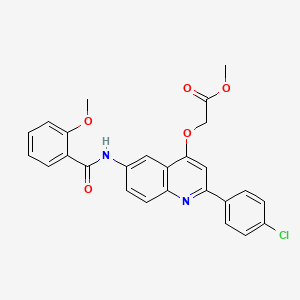

“Methyl 5-amino-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H8N2O2 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives, including “this compound”, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . Another method involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=CC=C(N)N1C . The InChI key for this compound is FOMMUHAHRMAFSW-UHFFFAOYSA-N . Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in the condensation of carboxylic acid moieties with substituted amines to form N-acyl derivatives of pyrrole . It can also undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 140.14 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications

Synthetic Chemistry : Galenko et al. (2019) developed a synthesis for methyl 5-aminopyrrole-3-carboxylates, demonstrating the potential of these compounds in creating pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates, which are useful in various intra/intermolecular azo coupling and insertion reactions (Galenko, 2019).

Antihypertensive Activity : Asselin et al. (1986) synthesized a pyrrolo analogue of labetalol, an antihypertensive drug, showing its potential to reduce blood pressure without affecting heart rate. This indicates the utility of pyrrole derivatives in medicinal chemistry (Asselin, 1986).

Corrosion Inhibition : Verma et al. (2015) studied the inhibition effects of pyrrole derivatives on mild steel corrosion, demonstrating their potential as corrosion inhibitors in industrial applications (Verma, 2015).

Antimicrobial Agents : Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities, revealing significant antibacterial and antifungal properties (Hublikar, 2019).

Anion Recognition : Zhang et al. (2007) developed acyclic anion receptors based on methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, showcasing its application in the field of anion recognition and molecular sensing (Zhang, 2007).

Safety and Hazards

“Methyl 5-amino-1H-pyrrole-2-carboxylate” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3, which includes toxic hazardous materials or hazardous materials causing chronic effects . The compound is labeled with the GHS05 pictogram, indicating that it is corrosive .

Future Directions

Mechanism of Action

Mode of Action

It is known that pyrrole derivatives can interact with multiple receptors, which could potentially lead to a variety of biological activities .

Biochemical Pathways

Pyrrole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 14014 , which may influence its bioavailability.

Result of Action

Pyrrole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

methyl 5-amino-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMMUHAHRMAFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2762949.png)

![1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2762951.png)

![7-methyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2762952.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)

![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)

![N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2762957.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole](/img/structure/B2762964.png)

![4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2762967.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2762969.png)